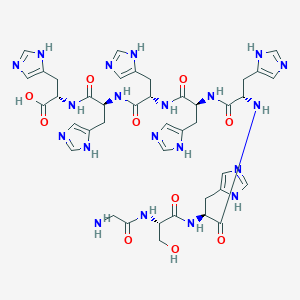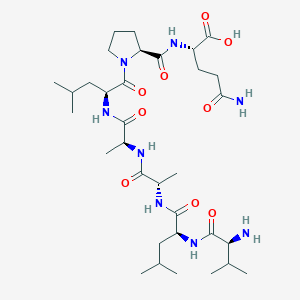
L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- is a peptide compound composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- involves the stepwise coupling of amino acids using peptide synthesis techniques. The process typically employs solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). Common reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) to prevent unwanted reactions .
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or LPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes repeated cycles of deprotection, coupling, and washing to build the peptide chain. After synthesis, the peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT). Reaction conditions vary depending on the desired modification, typically involving controlled pH and temperature .
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
科学的研究の応用
L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications in wound healing, immune modulation, and as a nutritional supplement.
Industry: Utilized in the development of peptide-based drugs and as a component in cell culture media.
作用機序
The mechanism of action of L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular signaling pathways and metabolic processes. For instance, it may modulate the activity of heat shock proteins (HSPs) and antioxidant systems, contributing to its protective effects .
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: Known for its neuroprotective properties.
Uniqueness
L-Glutamine, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-L-prolyl- stands out due to its specific amino acid sequence, which imparts unique biological activities and potential therapeutic applications. Its stability and ability to modulate various cellular processes make it a valuable compound in research and industry .
特性
CAS番号 |
503844-17-5 |
|---|---|
分子式 |
C33H58N8O9 |
分子量 |
710.9 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H58N8O9/c1-16(2)14-22(39-31(47)26(35)18(5)6)29(45)37-19(7)27(43)36-20(8)28(44)40-23(15-17(3)4)32(48)41-13-9-10-24(41)30(46)38-21(33(49)50)11-12-25(34)42/h16-24,26H,9-15,35H2,1-8H3,(H2,34,42)(H,36,43)(H,37,45)(H,38,46)(H,39,47)(H,40,44)(H,49,50)/t19-,20-,21-,22-,23-,24-,26-/m0/s1 |
InChIキー |
XKKNBBTUCGYXCM-HXDUVXNTSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


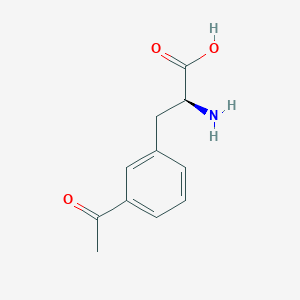
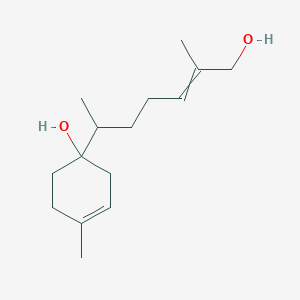
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
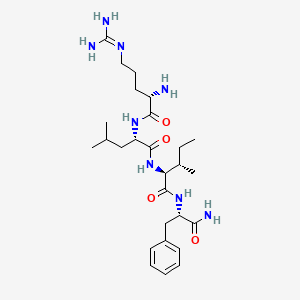
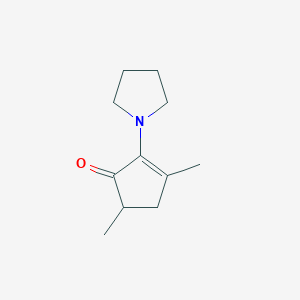
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)

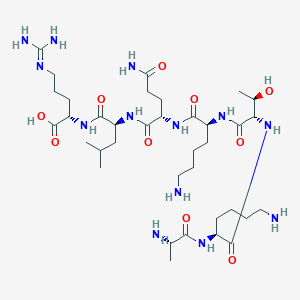
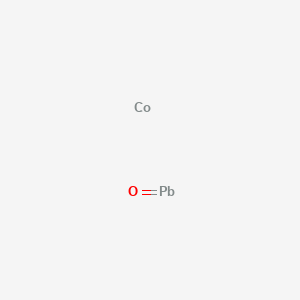



![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
